
(3R)-3-Amino-3-(oxan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(oxan-3-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(oxan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. For example, the synthesis might start with a chiral oxane derivative, which is then subjected to amination reactions under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(oxan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The oxane ring can be reduced to form open-chain derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include oxime derivatives, reduced open-chain compounds, and various substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(oxan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the oxane ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used for surface modification and catalysis.
3-Amino-5-hydroxy pyrazoles: Compounds with similar amino and hydroxyl functionalities but different ring structures.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar amino functionalities used in medicinal chemistry.
Uniqueness
(3R)-3-Amino-3-(oxan-3-yl)propanoic acid is unique due to its chiral oxane ring, which imparts specific stereochemical properties and enhances its potential for selective interactions with biological targets. This makes it a valuable compound for developing enantioselective drugs and catalysts.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
GRAWQBBFVHXKLG-COBSHVIPSA-N |
Isomeric SMILES |
C1CC(COC1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


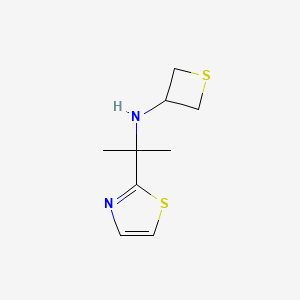

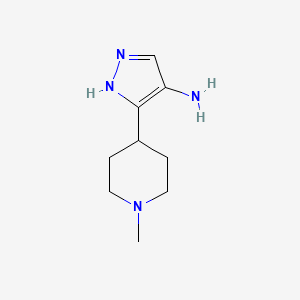
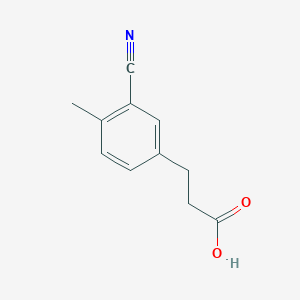
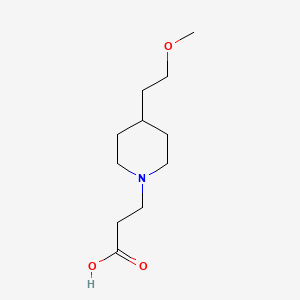
![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
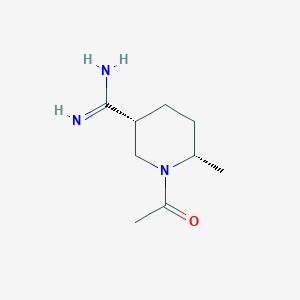
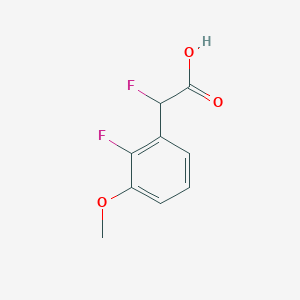


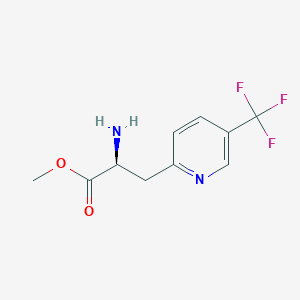
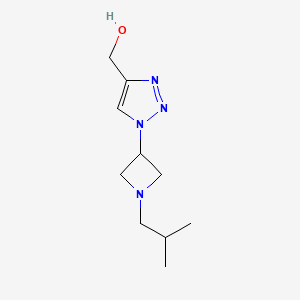

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
